molecular formula C26H28ClNO2 B13807672 (Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol

(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol

Cat. No.: B13807672
M. Wt: 422.0 g/mol
InChI Key: ZOOOTOBWHWCFKA-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

4-Hydroxy Toremifene exerts its effects by binding to estrogen receptors and modulating their activity. It can act as an estrogen agonist or antagonist depending on the tissue type. In breast tissue, it acts as an antagonist, inhibiting the growth-stimulating effects of estrogen . The molecular targets involved include estrogen receptors and various signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

4-Hydroxy Toremifene is similar to other selective estrogen receptor modulators such as tamoxifen and raloxifene. it has a unique chemical structure with a chlorine atom in the ethyl side chain, which provides a more favorable toxicity profile . Other similar compounds include:

4-Hydroxy Toremifene’s unique structure and favorable toxicity profile make it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C26H28ClNO2

Molecular Weight

422.0 g/mol

IUPAC Name

(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol

InChI

InChI=1S/C26H28ClNO2/c1-28(2)17-19-30-24-14-10-22(11-15-24)26(21-8-12-23(27)13-9-21)25(16-18-29)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+

InChI Key

ZOOOTOBWHWCFKA-OCEACIFDSA-N

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCO)/C2=CC=CC=C2)/C3=CC=C(C=C3)Cl

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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